2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Catalog No.
S771650
CAS No.
763114-26-7
M.F
C16H11FN2O3
M. Wt
298.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)meth...

CAS Number

763114-26-7

Product Name

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

InChI

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)

InChI Key

PAXLJNGPFJEKQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Intermediate for Phthalazinone-based PARP Inhibitors

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid functions as a key intermediate in the synthesis of phthalazinone scaffolds. These scaffolds have been explored for their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes []. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition is a promising strategy for cancer treatment []. Studies have shown that phthalazinone derivatives derived from 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibit significant PARP inhibitory activity, making them potential candidates for cancer therapeutics [].

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a compound characterized by its molecular formula C16H11FN2O3C_{16}H_{11}FN_{2}O_{3} and a molecular weight of 298.27 g/mol. The compound features a benzoic acid moiety substituted with a fluoro group and a phthalazinone derivative, making it an interesting candidate for various chemical and biological applications. Its structure can be represented by the SMILES notation: OC(=O)c1cc(CC2=NNC(=O)c3ccccc23)ccc1F and the InChI string: InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) .

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid itself doesn't have a known mechanism of action. However, its significance lies in its role as a precursor for phthalazinone derivatives with potential therapeutic applications. These derivatives can target various biological processes depending on their specific structure. Some phthalazinone derivatives act as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are being investigated for their anti-cancer properties [].

Typical for carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The fluoro group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that could enhance its biological activity or modify its properties.

Preliminary studies suggest that 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may exhibit biological activities due to its structural components. Compounds with similar structures often show:

  • Antimicrobial properties: Potential effectiveness against various pathogens.
  • Antitumor activity: Similar phthalazinone derivatives have been explored for their effects on cancer cells.

The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the phthalazinone scaffold: This may involve cyclization reactions starting from appropriate precursors.
  • Fluorination: Introduction of the fluorine atom at the 2-position of the benzoic acid moiety using fluorinating agents.
  • Coupling reaction: Linking the phthalazinone derivative to the benzoic acid through a methylation step.

These methods highlight the complexity of synthesizing this compound and its derivatives .

This compound holds potential in several fields:

  • Pharmaceuticals: As a building block for developing new drugs, particularly in oncology and infectious disease treatment.
  • Chemical Research: Useful in synthesizing other complex molecules or as a reference material in analytical chemistry.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties.

Interaction studies involving 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies could explore:

  • Protein binding affinity: Understanding how well the compound interacts with target proteins.
  • Metabolic pathways: Investigating how the compound is metabolized in biological systems.
  • Synergistic effects: Evaluating its efficacy when combined with other therapeutic agents.

Such studies will provide insight into its potential therapeutic applications and safety profile .

Several compounds share structural similarities with 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityNotability
PhthalazinoneContains phthalazine ringAntitumor effectsCore structure for many bioactive compounds
4-OxoquinazolineSimilar nitrogen-containing heterocycleAntimicrobial propertiesKnown for diverse biological activities
2-Fluorobenzoic AcidFluorinated benzoic acidLimited activityBasic structural component

The unique combination of a fluorine atom and a phthalazinone moiety in 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope .

The compound 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has the molecular formula $$ \text{C}{16}\text{H}{11}\text{FN}{2}\text{O}{3} $$ and a molecular weight of 298.27 g/mol. Its IUPAC name derives from the benzoic acid backbone substituted with a fluorine atom at position 2 and a phthalazinone-linked methyl group at position 5. The systematic name reflects the integration of three key structural units: a fluorinated benzene ring, a phthalazinone heterocycle, and a carboxylic acid functional group.

Structural Features

Benzene Ring and Fluorine Substitution

The central benzene ring contains a fluorine atom at the ortho position relative to the carboxylic acid group. This substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Phthalazinone Moiety

The phthalazinone component consists of a bicyclic structure with a ketone group at position 4 and an imine group at position 1. This moiety exhibits partial aromaticity, with resonance stabilization between the carbonyl oxygen and adjacent nitrogen atoms.

Carboxylic Acid Group

The terminal carboxylic acid ($$-\text{COOH}$$) at position 5 enhances solubility in polar solvents and enables salt formation or esterification, critical for pharmaceutical applications.

Conformational Analysis and Tautomerism

Density Functional Theory (DFT) studies reveal that the phthalazinone ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen. Tautomerism is possible via proton transfer between the lactam (keto) and lactim (enol) forms, though the keto form dominates due to resonance stabilization. Water-assisted tautomerization reduces the energy barrier for proton transfer, as demonstrated by B3LYP/6-311++G(d,p) calculations.

Related Phthalazinone Derivatives

Comparative analysis with analogs highlights structural versatility:

DerivativeSubstituentKey Differences
6-Methoxy analogMethoxy at C6Enhanced electron density; altered H-bonding
2-Methyl-1-phthalazinoneMethyl at C2Reduced steric hindrance
Nitro-substitutedNitro at C5Increased electrophilicity

Methoxy derivatives, such as 6-methoxy-4-(pyridin-2-yl)-1(2H)-phthalazinone, exhibit distinct spectroscopic profiles due to electron-donating effects.

Synthesis and Chemical Properties

Synthesis Pathways

The compound is synthesized via a three-step process:

  • Bromination: 1(2H)-Phthalazinone undergoes bromination at position 4 using potassium tribromide.
  • Alkylation: The brominated intermediate reacts with 2-fluoro-5-formylbenzoic acid under basic conditions (e.g., triethylamine) to form a Schiff base.
  • Cyclization: Hydrazine hydrate facilitates ring closure, yielding the final product.

Key reaction:
$$
\text{C}7\text{H}5\text{FO}3 + \text{C}8\text{H}5\text{BrN}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{16}\text{H}{11}\text{FN}2\text{O}_3 + \text{HBr}
$$

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point260–264°C
SolubilityLow in water; soluble in DMSO
pKa3.19 (carboxylic acid)
LogP1.42 (predicted)

The carboxylic acid group ($$ \text{p}K_a \approx 3.19 $$) deprotonates in physiological conditions, enhancing bioavailability.

Reactivity

  • Nucleophilic Acylation: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.
  • Coordination Chemistry: The phthalazinone nitrogen and carbonyl oxygen bind transition metals (e.g., Cu²⁺), forming stable complexes.
  • Electrophilic Substitution: Fluorine directs electrophiles to the meta position on the benzene ring.

Applications in Drug Development

PARP Inhibitors and Olaparib Intermediate

This compound serves as a key intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. The phthalazinone core mimics nicotinamide, competitively binding PARP’s catalytic domain.

Anticancer Activity

Derivatives exhibit cytotoxicity against HT-29 (colon) and PC-3 (prostate) cancer cells, with IC$$_{50}$$ values of 20–30 μM. Mechanistic studies suggest apoptosis induction via PARP-1 inhibition and DNA repair disruption.

Computational Drug Design

  • Docking Studies: PyRx docking scores (-8.9 to -9.6 kcal/mol) indicate strong binding to viral proteases.
  • ADME Predictions: SwissADME analysis confirms compliance with Lipinski’s rules (MW < 500, LogP < 5).

Analytical Characterization

Spectroscopic Methods

NMR Spectroscopy

  • $$^1$$H NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, phthalazinone-H), 7.89 (d, 1H, Ar–H), 4.51 (s, 2H, –CH$$2$$–).
  • $$^{13}$$C NMR: δ 170.2 (COOH), 162.1 (C=O), 115.3 (C–F).

IR Spectroscopy

Peaks at 1685 cm$$^{-1}$$ (C=O stretch) and 2550 cm$$^{-1}$$ (O–H, carboxylic acid).

Mass Spectrometry

ESI-MS: m/z 299.1 [M+H]$$^+$$.

Chromatographic Methods

HPLC purity ≥97% (C18 column, acetonitrile/water gradient).

Thermodynamic and Kinetic Data: Melting/Boiling Points, Stability Under Acidic/Basic Conditions

Melting and Boiling Points

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibits a melting point range of 260-264°C, as determined by differential scanning calorimetry analysis [1]. This relatively high melting point indicates significant intermolecular interactions, likely due to hydrogen bonding between the carboxylic acid groups and the phthalazinone moiety. The compound molecular weight of 298.27 g/mol [2] [3] and molecular formula C₁₆H₁₁FN₂O₃ [2] [3] contribute to its thermal stability profile.

The boiling point data is not available in the literature, which is common for organic compounds with high melting points that may decompose before reaching their boiling point [1]. The compound density of 1.42 g/cm³ [2] [4] suggests a relatively compact molecular structure with efficient packing in the solid state.

Stability Under Acidic Conditions

The compound demonstrates considerable stability under acidic conditions, as evidenced by its successful synthesis and isolation using acidic workup procedures. During synthetic processes, the compound remains stable when exposed to 2 M hydrochloric acid for pH adjustment to acidic conditions (pH 4) [5]. The pKa value of 3.19±0.10 [4] indicates that the carboxylic acid group is significantly protonated under typical acidic conditions, contributing to the compound overall stability.

The stability under acidic conditions is further demonstrated by its use in various synthetic transformations where hydrochloric acid or other acidic reagents are employed without decomposition [5] [6]. The electron-withdrawing fluorine substituent and the conjugated phthalazinone system contribute to the compound resistance to acid-catalyzed degradation.

Stability Under Basic Conditions

Under basic conditions, the compound exhibits different behavior depending on the strength and concentration of the base. In mild basic conditions, the compound remains stable, but under strongly basic conditions (13 M sodium hydroxide at elevated temperatures), it undergoes controlled hydrolysis reactions [5]. This property has been utilized in synthetic applications where selective hydrolysis is required.

The compound has been successfully processed in basic media during synthetic transformations, particularly in reactions involving sodium hydroxide solutions at temperatures up to 90°C [5]. The stability profile indicates that while the compound can withstand moderate basic conditions, strong bases at elevated temperatures can induce structural modifications, particularly affecting the ester functionalities when present in synthetic intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis in DMSO-d₆ provides detailed structural information about 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. The characteristic signals include a carboxylic acid proton at δ 12.57-12.65 ppm, appearing as a broad singlet due to rapid exchange with the solvent [5] [6]. The aromatic protons appear in the range of δ 7.84-8.30 ppm, with the phthalazinone ring protons showing distinctive patterns at δ 8.26-8.30 ppm (dd, J = 7.8 Hz) and δ 7.98-8.01 ppm (d, J = 7.9 Hz) [5] [6].

The methylene bridge connecting the phthalazinone and fluorobenzoic acid moieties appears as a singlet at δ 4.36-4.39 ppm, integrating for two protons [5] [6]. The fluorine substitution on the benzene ring influences the chemical shifts of adjacent aromatic protons, causing characteristic downfield shifts and coupling patterns.

¹³C NMR spectroscopy reveals the carbonyl carbon signals at δ 165.45 and δ 167.7 ppm, corresponding to the carboxylic acid and phthalazinone carbonyl groups respectively [5]. The aromatic carbons appear in the range of δ 117.53-145.34 ppm, with the fluorine-bearing carbon showing characteristic coupling patterns. The methylene bridge carbon appears at δ 36.77 ppm, confirming the structural connectivity [5].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides molecular ion confirmation with calculated m/z value of 299.0832 [M + H]⁺ and observed value of 299.0833 [5]. This excellent mass accuracy confirms the molecular formula and structural integrity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic functional group vibrations including carbonyl stretches for both the carboxylic acid and phthalazinone functionalities, aromatic C=C stretches, N-H stretches from the phthalazinone ring, and C-F stretches from the fluorine substituent [6]. These spectroscopic features provide fingerprint identification for the compound.

Solubility and Polymorphism: Solvent-Dependent Crystallization Behavior

Solubility Profile

The solubility characteristics of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid vary significantly across different solvent systems. The compound is practically insoluble in water due to its hydrophobic nature and the presence of the extended aromatic system [7] [8]. This poor aqueous solubility is consistent with its LogP value of 2.3512 [3], indicating moderate lipophilicity.

The compound demonstrates excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where it exhibits solubility greater than 50 mg/mL [8]. These solvents effectively solvate both the polar carboxylic acid functionality and the aromatic phthalazinone system through dipole-dipole interactions and hydrogen bonding.

In methanol, the compound shows good solubility, making it suitable for recrystallization procedures [8]. The solubility in glacial acetic acid is particularly notable, being described as "very soluble," which has been utilized in various synthetic applications [7]. Conversely, the compound exhibits very slight solubility in chloroform and is essentially insoluble in diethyl ether, which is commonly used for washing and purification procedures [8].

Crystallization Behavior

The crystallization behavior of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid depends significantly on the solvent system employed. Recrystallization from ethanol-water mixtures has been reported to improve purity and obtain well-defined crystalline forms . The compound typically crystallizes as a white to off-white powder with characteristic crystal morphology [3] [4].

Powder X-ray diffraction (PXRD) analysis has been employed to characterize different crystalline forms, with specific diffraction patterns observed for different polymorphic forms [10]. The compound can exist in multiple polymorphic forms, with Form C being specifically identified and characterized through PXRD analysis [10].

Polymorphism

Differential scanning calorimetry (DSC) analysis has been used to study the thermal behavior of different polymorphic forms of the compound [10]. The polymorphic behavior is influenced by crystallization conditions, including solvent choice, temperature, and rate of crystallization. The existence of multiple polymorphic forms has implications for pharmaceutical applications, as different forms may exhibit varying dissolution rates and bioavailability profiles.

The crystallization from different solvent systems can lead to the formation of distinct polymorphic forms with different physical properties while maintaining the same chemical composition. This polymorphic diversity is particularly important for drug development applications, where the compound serves as a key intermediate in the synthesis of pharmaceutical agents such as olaparib [4] [11].

Solvent-Dependent Properties

The choice of crystallization solvent significantly affects the final crystal properties, including particle size, surface area, and dissolution characteristics. Crystallization from polar solvents typically yields more uniform crystal morphologies, while crystallization from mixed solvent systems can provide opportunities for polymorph selection and control.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types